(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroid compound characterized by the presence of a benzoyloxy group and an oxygen atom in the steroid structure. This compound is classified as a steroid due to its structural features, which include a four-ring carbon skeleton typical of steroids. It is primarily utilized in pharmaceutical applications, particularly in the synthesis of other steroid derivatives.
This compound can be sourced from various chemical suppliers and is often used in research settings. It falls under the category of modified steroids and is specifically noted for its role as an intermediate in the synthesis of other biologically active compounds, such as deuterated Mometasone Furoate .
The synthesis of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one typically involves several steps, including:
The specific reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity .
The molecular structure of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one features:
The stereochemistry at various positions is critical for its biological activity, particularly at the 17beta position which influences receptor binding .
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one can participate in various chemical reactions:
Common reagents for these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction processes .
The mechanism of action for (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one involves its interaction with specific biological targets:
The precise molecular pathways affected depend on the specific cellular context and receptor subtype involved .
The physical properties of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one include:
Chemical properties include its reactivity towards nucleophiles due to the presence of carbonyl groups, making it suitable for further derivatization .
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one has several applications in scientific research:
Its unique structure allows researchers to explore modifications that could enhance its biological activity or selectivity towards specific receptors .
(17β)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one (CAS 71996-13-9) is a semi-synthetic steroid derivative characterized by two principal modifications to the androstane backbone: a 4-oxa substitution in ring A and a C17β-benzoyl esterification. Its molecular formula is C₂₅H₃₀O₄, corresponding to a molecular weight of 394.50 g/mol [1] [10]. The 4-oxa replacement (oxygen atom at C4) fundamentally alters the electronic and steric properties of ring A, while the benzoyloxy group at C17 replaces the typical hydroxyl group found in endogenous androgens like testosterone. This esterification enhances the compound’s lipophilicity, potentially influencing cell membrane permeability and metabolic stability [1] .
Table 1: Structural Features of (17β)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one
Backbone | Ring A Modification | C17 Modification | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Androstane | 4-Oxa substitution | Benzoyl ester (β) | C₂₅H₃₀O₄ | 394.50 g/mol |
The compound belongs to the 4-oxasteroid subclass, distinct from traditional steroidal lactones or keto-steroids. Its systematic IUPAC name, (4aR,4bS,6aS,7S,9aS,9bS)-7-(Benzoyloxy)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-4a,6a-dimethyl-cyclopenta[5,6]naphtho[2,1-b]pyran-2(3H)-one, reflects its complex tetracyclic fusion and stereochemical configuration [1]. The Δ⁵ unsaturation between C5-C6 introduces rigidity to the A-B ring junction, potentially affecting receptor binding dynamics. When compared to clinically used steroids, its structure diverges significantly from the 17α-alkylated oxandrolone (which has a 2-oxa modification) and non-oxa testosterone derivatives, positioning it as a unique chemical entity for probing structure-activity relationships in steroid pharmacology [4] [10].
The synthesis of 4-oxasteroids emerged during the mid-20th century steroid renaissance, driven by efforts to enhance the therapeutic profile of natural androgens. Early routes to analogous oxa-steroids, like Pappo and Jung's 1956 synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one, relied on lead tetraacetate-mediated oxidations of Δ¹-unsaturated precursors, yielding products with approximately 50% efficiency [4]. These methods faced limitations due to reagent toxicity, variable yields, and complex purification requirements. The target compound, (17β)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, represents an evolution in this synthetic lineage, likely derived through microbiological or chemical functionalization of 4-oxaandrostane intermediates followed by selective C17 benzoylation [1] .
Modern synthetic approaches, developed to overcome these limitations, employ chemoselective oxidation and protecting group strategies. Key innovations include:
Table 2: Evolution of Synthetic Methods for 4-Oxasteroids
Era | Key Method | Reagent/Approach | Challenges |
---|---|---|---|
1950s-1960s | Lead tetraacetate oxidation | Pb(OAc)₄ in AcOH | Moderate yields (~50%), toxicity |
1980s-2000s | Microbiological reduction | Zygowilliopsis sp. WY7905 | Substrate specificity limitations |
Contemporary | Chemoselective oxidation | DDQ dehydrogenation/KMnO₄-NaIO₄ | Byproduct formation, cost optimization |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6